(5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride
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Overview
Description
(5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-6-fluoropyridine.
Nucleophilic Substitution: The 5-chloro-6-fluoropyridine undergoes a nucleophilic substitution reaction with methanamine (methylamine) under controlled conditions.
Hydrochloride Formation: The resulting (5-chloro-6-fluoropyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of (5-chloro-6-fluoropyridin-2-yl)methanamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2,4,6-trifluoropyrimidine): A compound with similar structural features but different reactivity and applications.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit diverse biological activities.
Uniqueness
(5-chloro-6-fluoropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1909336-85-1 |
---|---|
Molecular Formula |
C6H7Cl2FN2 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
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